molecular formula C21H15NO4 B11566195 N-benzyl-2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide

N-benzyl-2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide

Cat. No.: B11566195
M. Wt: 345.3 g/mol
InChI Key: AWUCWQLGRLSERT-UHFFFAOYSA-N
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Description

N-BENZYL-2-METHYL-4,9-DIOXO-4H,9H-NAPHTHO[2,3-B]FURAN-3-CARBOXAMIDE is a complex organic compound that belongs to the class of naphthofuran derivatives. This compound is characterized by its unique structure, which includes a benzyl group, a methyl group, and a naphthofuran core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BENZYL-2-METHYL-4,9-DIOXO-4H,9H-NAPHTHO[2,3-B]FURAN-3-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the preparation of a naphthofuran intermediate, followed by the introduction of the benzyl and methyl groups through nucleophilic substitution reactions. The final step often involves the formation of the carboxamide group through amidation reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of automated reactors, precise temperature control, and the use of catalysts to accelerate the reaction rates. The purification process might involve techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-BENZYL-2-METHYL-4,9-DIOXO-4H,9H-NAPHTHO[2,3-B]FURAN-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield naphthoquinones, while reduction could produce dihydro derivatives.

Scientific Research Applications

N-BENZYL-2-METHYL-4,9-DIOXO-4H,9H-NAPHTHO[2,3-B]FURAN-3-CARBOXAMIDE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism by which N-BENZYL-2-METHYL-4,9-DIOXO-4H,9H-NAPHTHO[2,3-B]FURAN-3-CARBOXAMIDE exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their functions, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-BENZYL-2-METHYL-4,9-DIOXO-4H,9H-NAPHTHO[2,3-B]FURAN-3-CARBOXAMIDE: shares similarities with other naphthofuran derivatives, such as:

Uniqueness

What sets N-BENZYL-2-METHYL-4,9-DIOXO-4H,9H-NAPHTHO[2,3-B]FURAN-3-CARBOXAMIDE apart is its specific combination of functional groups and its unique naphthofuran core

Properties

Molecular Formula

C21H15NO4

Molecular Weight

345.3 g/mol

IUPAC Name

N-benzyl-2-methyl-4,9-dioxobenzo[f][1]benzofuran-3-carboxamide

InChI

InChI=1S/C21H15NO4/c1-12-16(21(25)22-11-13-7-3-2-4-8-13)17-18(23)14-9-5-6-10-15(14)19(24)20(17)26-12/h2-10H,11H2,1H3,(H,22,25)

InChI Key

AWUCWQLGRLSERT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(O1)C(=O)C3=CC=CC=C3C2=O)C(=O)NCC4=CC=CC=C4

Origin of Product

United States

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